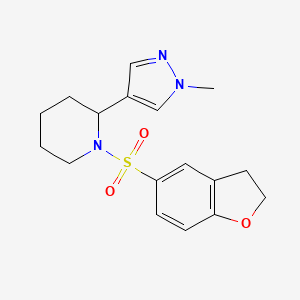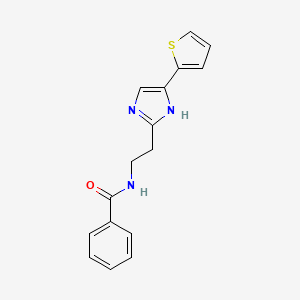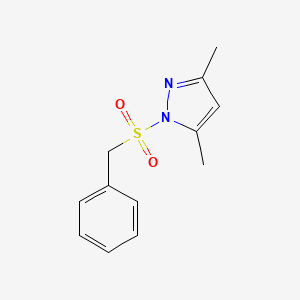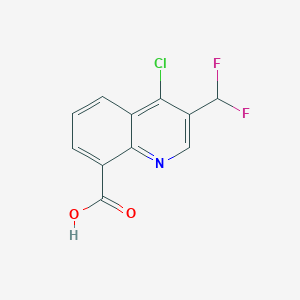
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Carboxylation: The final step involves the carboxylation of the quinoline ring at the 8-position using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green and sustainable chemistry approaches. These methods include:
Microwave-Assisted Synthesis: This method reduces reaction times and improves yields.
Solvent-Free Reactions: These reactions minimize the use of hazardous solvents.
化学反応の分析
Types of Reactions
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antimicrobial, antiviral, and antitumor agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Similar in structure but with two trifluoromethyl groups.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
4-Chloro-3-(difluoromethyl)quinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
特性
IUPAC Name |
4-chloro-3-(difluoromethyl)quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-8-5-2-1-3-6(11(16)17)9(5)15-4-7(8)10(13)14/h1-4,10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDIUOLPLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(=O)O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)
![[7-benzylsulfanyl-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2454227.png)
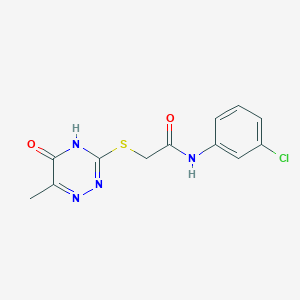
![3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2454230.png)
![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)
![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)
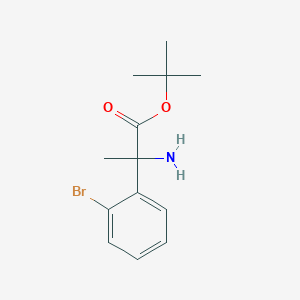
![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)
![(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol](/img/structure/B2454237.png)
